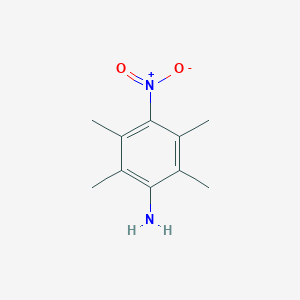
2,3,5,6-Tetramethyl-4-nitroaniline
Descripción general
Descripción
2,3,5,6-Tetramethyl-4-nitroaniline (TNT) is a yellow crystalline solid that is widely used in the manufacturing of explosives, dyes, and pigments. TNT is a member of the nitroaromatic family of compounds, which are known for their explosive properties. TNT is a highly reactive compound and poses a significant risk to human health and the environment. Therefore, it is essential to understand its synthesis, mechanism of action, biochemical and physiological effects, and limitations in lab experiments.
Mecanismo De Acción
2,3,5,6-Tetramethyl-4-nitroaniline is a nitroaromatic compound that undergoes biotransformation in the body to form highly reactive intermediates, such as nitroso and hydroxylamine derivatives. These intermediates can cause oxidative stress, DNA damage, and lipid peroxidation, leading to cell death and tissue damage.
Efectos Bioquímicos Y Fisiológicos
2,3,5,6-Tetramethyl-4-nitroaniline exposure has been shown to cause various biochemical and physiological effects, including oxidative stress, DNA damage, apoptosis, and inflammation. 2,3,5,6-Tetramethyl-4-nitroaniline exposure has also been linked to cancer, reproductive problems, and developmental disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3,5,6-Tetramethyl-4-nitroaniline is widely used in lab experiments to study its effects on human health and the environment. The advantages of using 2,3,5,6-Tetramethyl-4-nitroaniline in lab experiments include its high reactivity, low cost, and availability. However, the limitations of using 2,3,5,6-Tetramethyl-4-nitroaniline in lab experiments include its toxicity, instability, and explosive properties, which require special handling and safety precautions.
Direcciones Futuras
The future directions for 2,3,5,6-Tetramethyl-4-nitroaniline research include developing new methods for its detection and removal from the environment, improving safety measures for its handling and transportation, and developing new treatments for its toxicity. Additionally, further research is needed to understand the long-term effects of 2,3,5,6-Tetramethyl-4-nitroaniline exposure on human health and the environment.
Conclusion:
In conclusion, 2,3,5,6-Tetramethyl-4-nitroaniline is a highly reactive compound that poses a significant risk to human health and the environment. Therefore, it is essential to understand its synthesis, mechanism of action, biochemical and physiological effects, and limitations in lab experiments. 2,3,5,6-Tetramethyl-4-nitroaniline is widely used in scientific research to study its effects and develop new safety measures. However, further research is needed to understand its long-term effects on human health and the environment.
Métodos De Síntesis
The synthesis of 2,3,5,6-Tetramethyl-4-nitroaniline involves the reaction of toluene with nitric acid and sulfuric acid. The reaction produces a mixture of nitroaromatic compounds, including 2,3,5,6-Tetramethyl-4-nitroaniline. The mixture is then separated using various techniques, such as distillation, crystallization, and chromatography. The purity of 2,3,5,6-Tetramethyl-4-nitroaniline can be improved by recrystallization and sublimation.
Aplicaciones Científicas De Investigación
2,3,5,6-Tetramethyl-4-nitroaniline is widely used in scientific research to study its mechanism of action, biochemical and physiological effects, and to develop new methods for its detection and removal from the environment. 2,3,5,6-Tetramethyl-4-nitroaniline has been shown to have cytotoxic and genotoxic effects on human cells, and its exposure has been linked to various health issues, including cancer and reproductive problems. Therefore, understanding its effects on human health is crucial in developing effective safety measures.
Propiedades
IUPAC Name |
2,3,5,6-tetramethyl-4-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-5-7(3)10(12(13)14)8(4)6(2)9(5)11/h11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALLPDRKHGFBAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1N)C)C)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40157188 | |
| Record name | 2,3,5,6-Tetramethyl-4-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40157188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetramethyl-4-nitroaniline | |
CAS RN |
13171-61-4 | |
| Record name | NSC 97134 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013171614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002703374 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97134 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,5,6-Tetramethyl-4-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40157188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




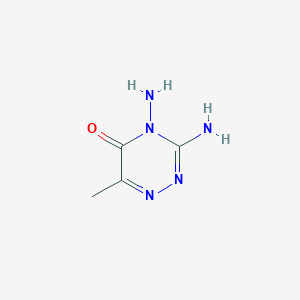
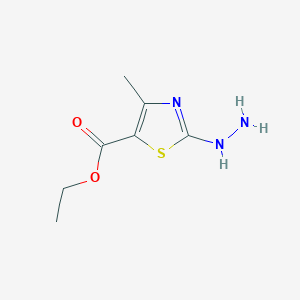
![4-[(Dimethylamino)methyl]benzonitrile](/img/structure/B188967.png)
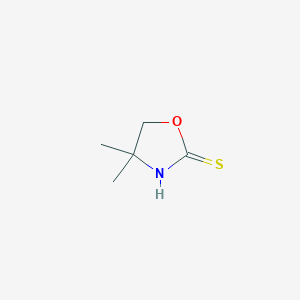




![4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-3-propyl-2-thioxo-](/img/structure/B188977.png)
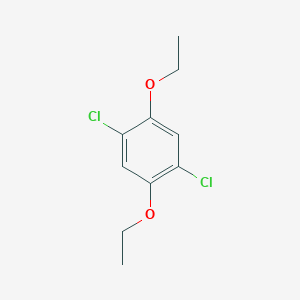

![Spiro[1,3-dioxolane-2,6'-1,5,7,8-tetrahydroquinoline]-2'-one](/img/structure/B188982.png)
